molecular formula C16H17BrN8 B2400581 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 2415634-57-8

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2400581
CAS No.: 2415634-57-8
M. Wt: 401.272
InChI Key: WTWAHBWQSPFKAI-UHFFFAOYSA-N
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Description

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with bromopyrimidine, piperazine, and methylpyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the bromopyrimidine and piperazine intermediates. These intermediates are then subjected to nucleophilic substitution reactions to introduce the pyridazine and methylpyrazole groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the bromopyrimidine group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Shares the bromopyrimidine and piperazine moieties.

    2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Contains a similar bromopyrimidine-piperazine structure with an ethanol group.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Features a piperazine group and is used in similar research contexts.

Uniqueness

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is unique due to its combination of pyridazine, bromopyrimidine, piperazine, and methylpyrazole groups. This unique structure provides distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN8/c1-12-4-5-25(22-12)15-3-2-14(20-21-15)23-6-8-24(9-7-23)16-18-10-13(17)11-19-16/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWAHBWQSPFKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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